An In-depth Technical Guide to the Chemical Properties of 2-Bromo-2-Butene
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-2-Butene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-2-butene is a halogenated alkene that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring a double bond and a bromine atom, allows for a variety of chemical transformations, making it a versatile building block for more complex molecules. This document provides a comprehensive overview of the chemical and physical properties of 2-bromo-2-butene, including its stereoisomerism, spectroscopic data, reactivity, and key applications in synthesis. Detailed safety and handling protocols are also provided.
Chemical Structure and Isomerism
2-Bromo-2-butene is a four-carbon alkene with a bromine atom substituted at the second carbon position.[1] Its chemical formula is C₄H₇Br.[1][2] The presence of the double bond at the C2-C3 position results in the existence of two geometric isomers: (Z)-2-bromo-2-butene (cis) and (E)-2-bromo-2-butene (trans). Commercial products are often sold as a mixture of these cis and trans isomers.[1][3]
The structural isomers can be visualized as follows:
Physical and Chemical Properties
2-Bromo-2-butene is typically a clear, colorless to pale yellow or brownish liquid with a characteristic odor.[1][2][4] It is highly flammable and has limited solubility in water, but is soluble in organic solvents.[1][2][5] The material may darken in color during storage and should be kept refrigerated under a dry, well-ventilated place away from heat and ignition sources.[6][7]
Data Presentation: Physical Properties
The following table summarizes the key physical properties of 2-bromo-2-butene, compiled from various sources. Note that values can vary slightly depending on the specific isomer (cis/trans) and purity.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₇Br | [2][8][9] |
| Molecular Weight | 135.00 g/mol | [2][4][7][8][9][10] |
| CAS Number | 13294-71-8 (cis/trans mixture) | [1][2][3][6][8][9][10][11] |
| 3017-71-8 ((E)-isomer) | [12][13] | |
| Appearance | Clear yellow to brownish liquid | [2][4][11] |
| Boiling Point | 82-90 °C (at 740 mmHg) | [3][14] |
| 84 °C | [13] | |
| 91-92 °C | [11][12][15][16] | |
| 95 °C | [4] | |
| Melting Point | -111 °C (cis) | [17] |
| -115 °C (E) | [10][14] | |
| Density | 1.320 g/mL | [3][4] |
| 1.332 g/mL at 25 °C | [13] | |
| 1.331 g/mL at 25 °C | [11][12][15][16] | |
| Refractive Index (n20/D) | 1.459 | [13] |
| 1.461 | [4][11][12] | |
| Flash Point | <1 °C | [3] |
| 34 °F (1.1 °C) | [4][11] | |
| -5 °C (closed cup) | [13] | |
| Water Solubility | 0.7 g/L (25 °C); Very slightly soluble | [2] |
| Not miscible or difficult to mix | [2][4][11] | |
| Storage Temperature | 2-8°C (Refrigerated) | [4][11][13] |
Spectroscopic Data
The characterization of 2-bromo-2-butene and its isomers is well-documented through various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹³C NMR spectra are available for the identification and structural elucidation of the compound.[18][19]
-
Infrared Spectroscopy (IR): The IR spectrum provides information on the functional groups present.[3][8] The C-Br stretching vibration is typically observed in the fingerprint region.[20]
-
Mass Spectrometry (MS): Mass spectral data, including fragmentation patterns from electron ionization (EI), are available and show characteristic peaks corresponding to the molecular ion and its fragments.[8][9][21] Due to the presence of bromine's two primary isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, fragments containing a bromine atom appear as a pair of peaks (M+ and M+2) of similar intensity.[21]
Chemical Reactivity and Synthetic Applications
2-Bromo-2-butene is a versatile reagent in organic synthesis, primarily due to the reactivity of the vinyl bromide moiety. It can participate in a range of reactions, including nucleophilic substitution, elimination, and metal-catalyzed cross-coupling reactions.
A notable application is its use in the synthesis of substituted catechol derivatives and mono-annelated benzenes.[11]
Grignard Reaction
Like many alkyl and vinyl halides, 2-bromo-2-butene can be used to form a Grignard reagent by reacting with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The resulting butenylmagnesium bromide is a potent nucleophile and can react with various electrophiles (e.g., aldehydes, ketones, CO₂) to form new carbon-carbon bonds.
Cross-Coupling Reactions
Vinyl bromides are excellent substrates for various palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of carbon-carbon bonds by coupling the vinyl bromide with organoboron compounds, alkenes, or terminal alkynes, respectively. This makes 2-bromo-2-butene a useful precursor for synthesizing more complex substituted alkenes.
Experimental Protocols
While a specific, detailed protocol for a reaction involving 2-bromo-2-butene was not found in the initial search, a general procedure for a Grignard reaction is provided below as a representative example of its use.
General Protocol: Synthesis of a Tertiary Alcohol via Grignard Reaction
Objective: To synthesize 3,4-dimethyl-3-penten-2-ol from 2-bromo-2-butene and acetaldehyde.
Materials:
-
2-Bromo-2-butene (1 equivalent)
-
Magnesium turnings (1.1 equivalents)
-
Anhydrous diethyl ether or THF
-
Acetaldehyde (1 equivalent)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Iodine crystal (as initiator)
-
Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer
Methodology:
-
Apparatus Setup: All glassware must be oven- or flame-dried to remove moisture. The apparatus is assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Formation: Magnesium turnings are placed in the flask. A solution of 2-bromo-2-butene in anhydrous ether is added dropwise. A crystal of iodine can be added to help initiate the reaction. Once initiated, the reaction is typically exothermic. The mixture is stirred and may be gently heated to ensure all the magnesium reacts.
-
Reaction: The resulting Grignard reagent is cooled in an ice bath. A solution of the electrophile (acetaldehyde) in anhydrous ether is added dropwise, controlling the rate to maintain a gentle reflux. After the addition is complete, the mixture is stirred at room temperature to ensure the reaction goes to completion.
-
Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Isolation and Purification: The product is extracted from the aqueous layer using diethyl ether. The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed by rotary evaporation. The final product can be purified by distillation or column chromatography.
Safety, Handling, and Storage
Hazard Identification:
-
Flammability: 2-Bromo-2-butene is a highly flammable liquid and vapor (GHS Category 2).[2][5] Its vapors can form explosive mixtures with air.[6]
-
Health Hazards: The toxicological properties have not been thoroughly investigated.[5] It is recommended to handle the compound with care, avoiding inhalation, ingestion, and contact with skin and eyes.[1][15]
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated area, preferably a chemical fume hood.[5]
-
Keep away from heat, sparks, open flames, and other ignition sources.[3][5][6][15]
-
Use explosion-proof electrical and lighting equipment.[6][22]
-
Ground and bond containers during transfer to prevent static discharge.[3][6][7]
-
Wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and flame-retardant protective clothing.[13][15]
Storage:
-
Store in a cool, well-ventilated place.[6]
-
Keep the container tightly closed.[6]
-
Recommended storage is under refrigeration (2-8°C).[4][11][13]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5][6][7]
References
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- 19. 2-Butene, 2-bromo- | C4H7Br | CID 5364387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. infrared spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 21. mass spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 22. fishersci.com [fishersci.com]
